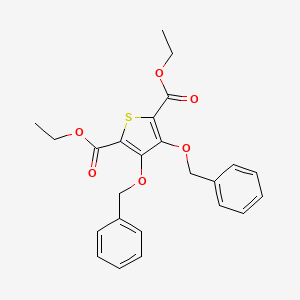
5-Chloro-2-(ethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(ethylamino)phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitrophenol: A precursor in the synthesis of 5-Chloro-2-(ethylamino)phenol.
2-Ethylamino-5-chlorophenol: A structural isomer with similar reactivity.
5-Chloro-2-(methylamino)phenol: A derivative with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
193958-71-3 |
|---|---|
Molekularformel |
C8H10ClNO |
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
5-chloro-2-(ethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |
InChI-Schlüssel |
QABHYOIAINXVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
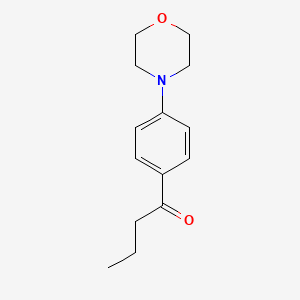
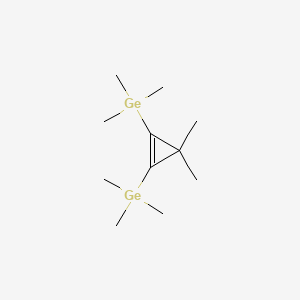
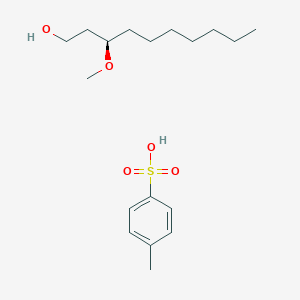

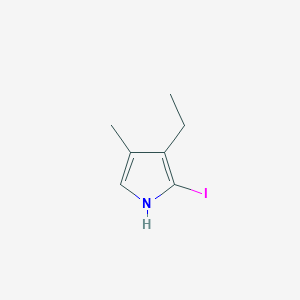
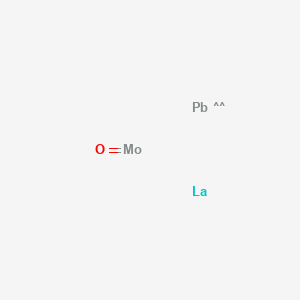
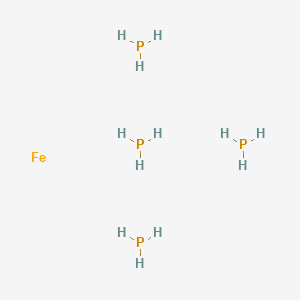


![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
